molecular formula C10H20N2O3S B2580714 1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine CAS No. 1458623-11-4

1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine

Cat. No.: B2580714
CAS No.: 1458623-11-4
M. Wt: 248.34
InChI Key: JATHWQJOQDHLPT-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine ( 1458623-11-4) is a synthetic piperazine derivative of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C10H20N2O3S and a molecular weight of 248.341 g/mol, this compound features a piperazine core substituted with a methanesulfonyl group and a tetrahydrofuran-2-ylmethyl moiety, creating a unique molecular architecture for structure-activity relationship studies . Piperazine derivatives represent an important class of bioactive molecules known to display a broad spectrum of biological activities, including anticancer properties . Recent scientific investigations have demonstrated that novel piperazine-containing compounds can exhibit potent anti-proliferative effects against human cancer cell lines, inducing apoptosis through both intrinsic and extrinsic pathways . These compounds have shown particular promise in liver cancer research, with studies indicating strong suppressive effects on cancer cell viability through mechanisms involving mitochondrial membrane potential depolarization, cytochrome c release, and activation of caspase enzymes including caspase 3/7 and 9 . The structural features of this compound, particularly the methanesulfonyl group, may contribute to enhanced metabolic stability and selective interaction with biological targets, making it a valuable scaffold for developing novel therapeutic agents . Researchers are exploring this and related piperazine derivatives as potential inhibitors of various enzymatic targets, including autotaxin, which plays a crucial role in cancer progression and metastasis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly prohibited for personal use. Researchers should handle this compound appropriately in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-methylsulfonyl-4-(oxolan-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-16(13,14)12-6-4-11(5-7-12)9-10-3-2-8-15-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATHWQJOQDHLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine typically involves the reaction of piperazine with methanesulfonyl chloride and oxirane derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of materials with specific properties, such as in the modification of perovskite films for solar cells.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine involves its interaction with various molecular targets and pathways. The compound can form multiple bonding interactions, such as hydrogen bonds and dative bonds with metal ions, which can influence its biological and chemical activities . These interactions can lead to the modulation of enzyme activities, inhibition of microbial growth, or enhancement of material properties.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Solubility and pKa :
    Piperazine derivatives with ethylene (‑CH₂CH₂‑) or methylene (‑CH₂‑) spacers between the piperazine and other moieties exhibit enhanced aqueous solubility (e.g., 80 μM at pH 6.5) compared to directly attached groups (e.g., <20 μM) . The methylene spacer in 1-Methanesulfonyl-4-(oxolan-2-ylmethyl)piperazine may confer moderate solubility, akin to compounds like 8ac (). The methanesulfonyl group likely reduces the basicity of the piperazine nitrogen, lowering its pKa compared to N-benzylpiperazines (pKa ~5–7) .

  • Electron-Withdrawing vs. In contrast, benzyl or phenylpiperazines (e.g., compound 3 in , Ki = 58 nM at hA2AAR) retain higher basicity, favoring receptor interactions .

Metabolic Stability

  • Dealkylation and Oxidation :
    Piperazine rings are metabolic hotspots, with common pathways including N-deethylation and oxidation . The methanesulfonyl group may hinder dealkylation due to its poor leaving-group nature, while the bulky oxolan-2-ylmethyl substituent could sterically shield the piperazine from enzymatic attack . For example, in , replacing ethyl groups with rigid isosteres improved metabolic stability.

Oxidative and Environmental Stability

  • Resistance to Oxidation: Piperazine moieties in fluoroquinolones undergo MnO₂-mediated oxidation at the N1 atom, leading to dealkylation and hydroxylation . The methanesulfonyl group’s electron-withdrawing nature may stabilize the piperazine against such oxidative degradation compared to N-ethyl or N-phenyl derivatives.

Comparative Data Table

Compound (Reference) Substituents Key Properties
This compound 1-CH₃SO₂, 4-(oxolan-2-ylmethyl) Predicted moderate solubility (methylene spacer), low pKa (~5–6), high metabolic/oxidative stability
8ac () Ethylene spacer to quinolone Solubility: 80 μM; pKa: 6–7
3 () Benzyl hA2AAR Ki: 58 nM; higher metabolic liability
p-MPPI () Methoxyphenyl, iodo-benzamido 5-HT1A antagonist (ID50 = 5 mg/kg); partial agonist activity
Fluoroquinolones () Piperazine side chain Oxidative degradation via MnO₂ (dealkylation/hydroxylation)

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